N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide is a complex organic compound featuring a thiazolidine ring, a pyridine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are utilized to streamline the synthesis process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and substituted derivatives of the original compound .
Scientific Research Applications
N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinase 2 and cyclin-A2, which play crucial roles in cell cycle regulation. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical reactivity and applications.
Methanesulfonamide derivatives: These compounds are known for their sulfonamide group, which imparts specific pharmacological properties
Uniqueness
N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide is unique due to its combination of a thiazolidine ring, a pyridine ring, and a methanesulfonamide group.
Properties
Molecular Formula |
C16H14N4O3S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H14N4O3S2/c1-25(22,23)20-13-4-2-11(3-5-13)12-6-10(8-18-9-12)7-14-15(21)19-16(17)24-14/h2-9,20H,1H3,(H2,17,19,21)/b14-7- |
InChI Key |
AGHDPPGOJJYURV-AUWJEWJLSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CC(=C2)/C=C\3/C(=O)NC(=N)S3 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CC(=C2)C=C3C(=O)NC(=N)S3 |
Origin of Product |
United States |
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